molecular formula C6H6N2O2 B14645553 5-Ethyl-3-isocyanato-1,2-oxazole CAS No. 55809-57-9

5-Ethyl-3-isocyanato-1,2-oxazole

Cat. No.: B14645553
CAS No.: 55809-57-9
M. Wt: 138.12 g/mol
InChI Key: ZWYTTXCBLAFQRO-UHFFFAOYSA-N
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Description

5-Ethyl-3-isocyanato-1,2-oxazole is a heterocyclic compound that contains both oxygen and nitrogen atoms within its five-membered ring structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of an isocyanate group makes it particularly reactive and useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-isocyanato-1,2-oxazole can be achieved through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . This method is advantageous due to its high efficiency and mild reaction conditions. Another method involves the use of manganese dioxide as a heterogeneous reagent in flow processes, which improves the safety profile and purity of the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

Properties

CAS No.

55809-57-9

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

5-ethyl-3-isocyanato-1,2-oxazole

InChI

InChI=1S/C6H6N2O2/c1-2-5-3-6(7-4-9)8-10-5/h3H,2H2,1H3

InChI Key

ZWYTTXCBLAFQRO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NO1)N=C=O

Origin of Product

United States

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